molecular formula C17H22N4O4S B2791617 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850936-62-8

4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide

Katalognummer B2791617
CAS-Nummer: 850936-62-8
Molekulargewicht: 378.45
InChI-Schlüssel: DNASXEWGPCPNGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is known for its unique chemical structure and has been the subject of extensive research in recent years.

Wirkmechanismus

The mechanism of action of 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide involves the inhibition of enzymes such as carbonic anhydrase and acetylcholinesterase. This compound binds to the active site of these enzymes and prevents their normal function, leading to the inhibition of physiological processes that are dependent on these enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific enzyme that is inhibited. For example, inhibition of carbonic anhydrase can lead to a decrease in the production of carbonic acid, which can be beneficial in the treatment of diseases such as glaucoma and epilepsy. Inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, which can be beneficial in the treatment of diseases such as Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide in lab experiments include its potent inhibitory activity against several enzymes, as well as its unique chemical structure. However, the limitations of using this compound include its complex synthesis method and the potential for side effects when used in vivo.

Zukünftige Richtungen

There are several future directions for research on 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide. One direction is to explore its potential as a drug for the treatment of diseases such as glaucoma and epilepsy. Another direction is to investigate its potential as a tool for studying the physiological processes that are dependent on the enzymes that it inhibits. Additionally, further research is needed to explore the potential side effects of this compound and to develop methods for minimizing these side effects.

Synthesemethoden

The synthesis of 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is a complex process that involves several steps. The synthesis begins with the reaction of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with thionyl chloride to form 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride. This intermediate is then reacted with 2-ethylpiperidine to form 2-ethylpiperidin-1-yl-5-methyl-1,3,4-oxadiazole-2-carboxamide. The final step involves the reaction of this intermediate with 4-aminobenzene-1-sulfonyl chloride to form this compound.

Wissenschaftliche Forschungsanwendungen

4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide has been the subject of extensive research due to its potential applications in drug development. This compound has been found to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase and acetylcholinesterase. These enzymes play a crucial role in several physiological processes, and their inhibition can lead to the development of new drugs for the treatment of various diseases.

Eigenschaften

IUPAC Name

4-(2-ethylpiperidin-1-yl)sulfonyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-3-14-6-4-5-11-21(14)26(23,24)15-9-7-13(8-10-15)16(22)18-17-20-19-12(2)25-17/h7-10,14H,3-6,11H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNASXEWGPCPNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.